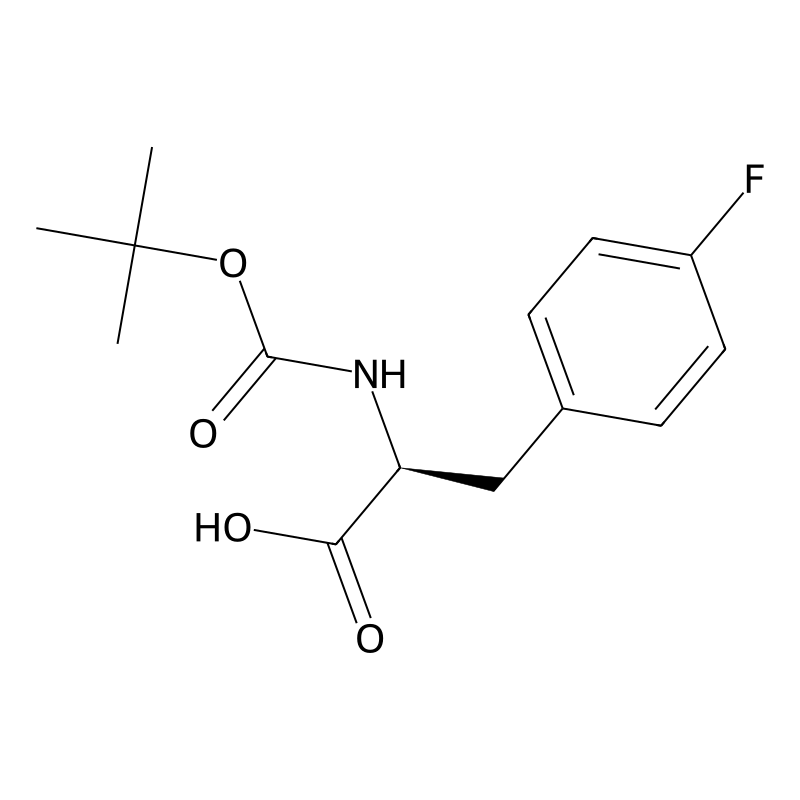

Boc-L-4-Fluorophenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Applications

- Protein Synthesis Studies: Boc-L-4-F-Phe can be incorporated into peptides and proteins during cell-free translation systems. This enables researchers to investigate how the presence of fluorinated amino acids affects protein folding, stability, and function [].

- Enzyme Inhibition: Due to its structural similarity to L-phenylalanine, Boc-L-4-F-Phe can act as a substrate or inhibitor for enzymes that recognize and process phenylalanine. This property can be valuable in understanding enzyme mechanisms and developing new drugs [].

- Studies on Protein-Protein Interactions: By incorporating Boc-L-4-F-Phe into specific locations of proteins, researchers can probe protein-protein interactions and elucidate the role of these interactions in cellular processes [].

- Development of Novel Materials: Boc-L-4-F-Phe can be used as a building block in the synthesis of fluorinated polymers and other functional materials with unique properties [].

Boc-L-4-Fluorophenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility in organic solvents. The presence of a fluorine atom at the para position of the phenyl ring imparts unique properties, making it a valuable compound in pharmaceutical and biochemical research. Its chemical formula is C₁₄H₁₈FNO₄, and it has a molecular weight of 273.30 g/mol .

- Peptide Coupling: It can react with other amino acids to form peptides, facilitated by coupling agents such as carbodiimides.

- Nucleophilic Substitution: The fluorine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

- Deprotection Reactions: The Boc group can be removed under acidic conditions to yield L-4-fluorophenylalanine, which is useful in biological studies .

Boc-L-4-Fluorophenylalanine is primarily studied for its role in protein synthesis and folding. The fluorinated phenylalanine acts as a probe to investigate protein conformational changes due to its unique spectroscopic properties. It can also inhibit certain enzymatic activities by mimicking the natural substrate, thereby affecting metabolic pathways .

The synthesis of Boc-L-4-Fluorophenylalanine typically involves:

- Fluorination of Phenylalanine: Starting from L-phenylalanine, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide.

- Boc Protection: The amino group is protected by treating the fluorinated phenylalanine with tert-butoxycarbonyl anhydride in a suitable solvent.

- Purification: The product is purified using techniques like chromatography to ensure high purity levels for further applications .

Boc-L-4-Fluorophenylalanine finds applications in:

- Drug Development: As a building block for synthesizing bioactive compounds and pharmaceuticals.

- Protein Studies: Used as a probe in studies examining protein structure and dynamics due to its unique spectroscopic characteristics.

- Synthetic Chemistry: Acts as an intermediate in the synthesis of complex organic molecules .

Research indicates that Boc-L-4-Fluorophenylalanine interacts with various biological systems, particularly in enzyme kinetics and binding studies. Its incorporation into peptides allows researchers to study the effects of fluorination on peptide stability and activity. Additionally, it has been shown to influence protein folding pathways, providing insights into misfolding diseases .

Boc-L-4-Fluorophenylalanine shares structural similarities with other fluorinated amino acids but exhibits unique properties due to the specific placement of the fluorine atom and the Boc protective group. Below are some similar compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Boc-L-Phenylalanine | C₁₄H₁₉NO₂ | No fluorination; widely used in peptide synthesis |

| 4-Fluoro-D,L-Phenylalanine | C₁₄H₁₉FNO₂ | Racemic mixture; used in protein synthesis studies |

| Boc-L-2-Fluoro-Phenylalanine | C₁₄H₁₉FNO₂ | Fluorination at ortho position; different biological effects |

| N-Boc-trans-4-fluoro-L-proline | C₁₀H₁₆FNO₄ | Contains proline; used in catalysis and drug discovery |

Boc-L-4-Fluorophenylalanine's unique combination of properties makes it particularly valuable for specific research applications, especially those involving protein interactions and modifications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant